molecular formula C16H19ClN2O B1421890 2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride CAS No. 1258652-16-2

2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride

Cat. No. B1421890
CAS RN: 1258652-16-2
M. Wt: 290.79 g/mol
InChI Key: RELTWIRILQPOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves several steps. One notable approach is the Heck reaction , where 4-bromo-2,6-dimethylaniline reacts with acrylamide under inert conditions to yield the intermediate (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride .

Scientific Research Applications

Antiviral Drug Synthesis

The compound is a key intermediate in the synthesis of rilpivirine . Rilpivirine is more potent than its predecessor etravirine and is used in a low oral dose, which decreases drug administration frequency and offers a better option for patients . The development of efficient synthetic routes for rilpivirine using compounds like 2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride is crucial for improving yield and reducing reaction time .

Optimization of Pharmaceutical Synthesis

Research has been conducted to optimize the synthetic route of rilpivirine to address issues such as high cost, prolonged reaction time, and low yield . The use of microwave-promoted methods and less toxic organic reagents in the synthesis involving our compound of interest has shown promising results, improving the overall yield and reducing the reaction time .

HIV-1 Treatment Research

As an integral part of highly active antiretroviral therapy (HAART), NNRTIs like rilpivirine, which can be synthesized from the compound , are essential due to their high tolerability and low toxicity . The compound’s role in the synthesis of rilpivirine contributes to ongoing research in HIV-1 treatment options.

Resistance Mutation Studies

Rilpivirine has a high genetic barrier to resistance mutations, requiring multiple mutations to confer significant resistance . The precursor compound is therefore important in studying the resistance profiles of NNRTIs and developing drugs with higher barriers to resistance.

Druglikeness and ADME-Tox Properties

The compound is also relevant in the context of improving druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmacologically active molecules . Its use in the synthesis of rilpivirine and related compounds can lead to medications with better pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Exploration

The compound can be used to react with various reagents, leading to a deeper evaluation of the structure–activity relationships around novel chemotypes . This is crucial for discovering new drugs with specific pharmacological activities.

Synthetic Methodology Development

The compound’s role in the synthesis of rilpivirine has led to the exploration of novel synthetic methodologies . These methodologies aim to serve molecules with improved pharmacological profiles and are essential for the development of future drugs.

Economic and Sustainable Drug Production

Finally, the compound is at the center of efforts to develop more economical and sustainable drug production methods . By optimizing the synthesis of rilpivirine, researchers aim to reduce the environmental impact and cost of production, making the drugs more accessible.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

2-(3,5-dimethylanilino)-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-12-8-13(2)10-15(9-12)17-11-16(19)18-14-6-4-3-5-7-14;/h3-10,17H,11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELTWIRILQPOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)NC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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